molecular formula C10H10O3 B147257 Nadic methyl anhydride CAS No. 25134-21-8

Nadic methyl anhydride

Cat. No.: B147257
CAS No.: 25134-21-8
M. Wt: 178.18 g/mol
InChI Key: LTVUCOSIZFEASK-MPXCPUAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

It is known that it is used as a curing agent in the preparation of epoxy resins This suggests that it may interact with certain enzymes, proteins, and other biomolecules in a way that facilitates the curing process

Cellular Effects

Given its use in the synthesis of epoxy resins , it may influence cell function by interacting with cellular structures or processes involved in the synthesis of these resins

Molecular Mechanism

It is known to be involved in the synthesis of epoxy resins , suggesting that it may exert its effects at the molecular level through interactions with the molecules involved in this process

Temporal Effects in Laboratory Settings

It is known that it is used as a curing agent in the preparation of epoxy resins , suggesting that its effects may change over time as the curing process progresses

Metabolic Pathways

Given its role in the synthesis of epoxy resins , it may interact with enzymes or cofactors involved in this process

Chemical Reactions Analysis

Nadic methyl anhydride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Nadic methyl anhydride has a wide range of scientific research applications:

Properties

CAS No.

25134-21-8

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

(1S,2R,6S,7R)-2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3/t5-,6+,7+,10+/m0/s1

InChI Key

LTVUCOSIZFEASK-MPXCPUAZSA-N

SMILES

CC12CC(C=C1)C3C2C(=O)OC3=O

Isomeric SMILES

C[C@@]12[C@H]3C[C@@H]([C@@H]1C(=O)OC2=O)C=C3

Canonical SMILES

CC12C3CC(C1C(=O)OC2=O)C=C3

Key on ui other cas no.

25134-21-8

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard

Synonyms

Methyl-5-norborene-2.3-dicarboxylic anhydride, Methendic anhydrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nadic methyl anhydride
Reactant of Route 2
Nadic methyl anhydride
Reactant of Route 3
Nadic methyl anhydride
Reactant of Route 4
Nadic methyl anhydride
Reactant of Route 5
Nadic methyl anhydride
Reactant of Route 6
Nadic methyl anhydride
Customer
Q & A

Q1: How does methyl nadic anhydride contribute to the properties of cured epoxy resins?

A1: Methyl nadic anhydride is a hardener used in epoxy resin systems. When reacted with epoxy resins like diglycidyl ether of bisphenol A (DGEBA), it facilitates crosslinking, leading to a rigid, three-dimensional network within the material []. This crosslinking significantly impacts the thermal and dielectric properties of the final cured resin. For instance, incorporating methyl nadic anhydride as a curing agent can increase the glass transition temperature (Tg) and improve the thermal stability of the epoxy resin compared to unmodified epoxy.

Q2: Are there any advantages to using modified 5-norbornene-2,3-dicarboxylic anhydride derivatives as curing agents for resins?

A2: Yes, research suggests that modifying 5-norbornene-2,3-dicarboxylic anhydride can lead to enhanced properties in the final cured resins. For example, [] describes the synthesis of silatrane-based imide resins using various anhydrides, including 5-norbornene-2,3-dicarboxylic anhydride. The study found that the choice of anhydride significantly impacted the thermal stability of the resulting resin. This highlights the potential of tailoring the properties of cured resins by selecting specific derivatives of 5-norbornene-2,3-dicarboxylic anhydride with desired functionalities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.